4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline
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Overview
Description
4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the tetrazoloquinoxaline family. This compound is characterized by the presence of a tetrazole ring fused to a quinoxaline moiety, with a 3-chlorobenzyl group attached via an ether linkage. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the quinoxaline derivative with sodium azide and triethyl orthoformate under reflux conditions.
Attachment of the 3-Chlorobenzyl Group: The final step involves the etherification of the tetrazoloquinoxaline with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-4-ones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoxalin-4-ones
Reduction: Dihydro derivatives
Substitution: Various substituted tetrazoloquinoxalines depending on the nucleophile used.
Scientific Research Applications
4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinoxaline: Lacks the 3-chlorobenzyl group but shares the tetrazoloquinoxaline core.
Triazolo[1,5-a]quinoxaline: Contains a triazole ring instead of a tetrazole ring.
Benzimidazolo[1,5-a]quinoxaline: Features a benzimidazole ring fused to the quinoxaline core.
Properties
Molecular Formula |
C15H10ClN5O |
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Molecular Weight |
311.72 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methoxy]tetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C15H10ClN5O/c16-11-5-3-4-10(8-11)9-22-15-14-18-19-20-21(14)13-7-2-1-6-12(13)17-15/h1-8H,9H2 |
InChI Key |
FICGXZAGVYVEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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